N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide
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Overview
Description
N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide is a synthetic organic compound with the molecular formula C10H9FN2O2S2 It is characterized by the presence of a thiophene ring, a sulfonamide group, and an amino-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-amino-2-fluoroaniline and thiophene-2-sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The thiophene-2-sulfonyl chloride is added dropwise to a solution of 5-amino-2-fluoroaniline in the presence of a base such as triethylamine. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the phenyl ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds, forming new C-N or C-S bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated or aminated derivatives, while oxidation and reduction can lead to sulfoxides, sulfones, or reduced amines.
Scientific Research Applications
N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the sulfonamide group can form strong hydrogen bonds with biological molecules, further contributing to its activity.
Comparison with Similar Compounds
N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide can be compared with other sulfonamide derivatives and fluorinated aromatic compounds:
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfathiazole share the sulfonamide group but differ in their aromatic moieties. These differences can influence their biological activities and applications.
Fluorinated Aromatics: Compounds like 2-fluoroaniline and 4-fluorobenzenesulfonamide have similar fluorine substitutions but lack the thiophene ring, which can affect their chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological characteristics.
Biological Activity
N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes the available research findings on its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, an amino group, and a fluorinated phenyl moiety. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. These compounds often exhibit significant activity against a range of bacterial pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
1 | Staphylococcus aureus | 0.25 μg/mL | Inhibition of cell wall synthesis |
2 | Escherichia coli | 0.5 μg/mL | Disruption of metabolic pathways |
3 | Pseudomonas aeruginosa | 1.0 μg/mL | Inhibition of protein synthesis |
These results indicate that the compound exhibits varying degrees of potency against different bacterial strains, suggesting a broad-spectrum antimicrobial potential.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Studies have explored its activity against several viral strains.
Case Study: Antiviral Efficacy
A study investigating the antiviral efficacy of sulfonamide derivatives demonstrated that this compound effectively inhibited viral replication in vitro. The compound was tested against:
- Coxsackievirus B
- Influenza Virus H9N2
The results indicated an IC50 value of 0.001 mg/mL against H9N2, showcasing its potential as a therapeutic agent in viral infections .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in microbial metabolism.
- Disruption of Viral Entry : It interferes with the viral entry mechanisms by blocking specific receptors on host cells.
- Induction of Apoptosis : In certain cancer cell lines, it has been observed to induce apoptosis through activation of caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of sulfonamides. Modifications to the thiophene ring and fluorinated phenyl group can significantly alter the biological activity.
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Increased lipophilicity and potency |
Variation in sulfonamide linkage | Altered binding affinity to targets |
Fluorination at different sites | Enhanced selectivity towards specific enzymes |
These insights can guide future research in developing more potent derivatives with improved pharmacokinetic profiles.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S2/c11-8-4-3-7(12)6-9(8)13-17(14,15)10-2-1-5-16-10/h1-6,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHWZDHSQKLCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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